1-Bromo-4-(2-fluoroethoxy)benzene is a chemical compound used in organic synthesis . It’s a valuable building block for the preparation of various drugs .
1-Bromo-4-(2-fluoroethoxy)benzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, which are prevalent in pharmaceuticals as well as in the field of electronics.
1-Bromo-4-(2-fluoroethoxy)benzene is used for pharmaceutical testing . It’s a high-quality reference standard used to ensure accurate results in pharmaceutical research and development .
1-Bromo-4-(2-fluoroethoxy)benzene finds applications in the field of materials science . It can be used as a precursor for the synthesis of functional materials, such as liquid crystals, polymers, and dyes .
1-Bromo-4-(2-fluoroethoxy)benzene is an organic compound characterized by a bromine atom and a fluoroethoxy group attached to a benzene ring. Its molecular formula is CHBrF, and it has a molar mass of approximately 219.06 g/mol. The compound features a bromine substituent at the para position (4-position) of the benzene ring and an ethoxy group where one of the hydrogen atoms of the ethyl group is replaced by a fluorine atom, specifically at the 2-position. This structural arrangement imparts unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
These reactions are significant for synthesizing derivatives and exploring the reactivity of this compound.
Several synthetic routes can be employed to produce 1-Bromo-4-(2-fluoroethoxy)benzene:
These methods highlight the versatility in synthesizing this compound through various chemical transformations.
1-Bromo-4-(2-fluoroethoxy)benzene has several potential applications:
Interaction studies involving 1-Bromo-4-(2-fluoroethoxy)benzene can provide insights into its reactivity and potential applications. These studies typically focus on:
Such studies are essential for elucidating the practical uses of this compound in various fields.
Several compounds share structural similarities with 1-Bromo-4-(2-fluoroethoxy)benzene. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Chloro-4-(2-fluoroethoxy)benzene | Chlorine instead of bromine | Different reactivity patterns due to chlorine's properties |
1-Bromo-4-(2-methoxy)benzene | Methoxy group instead of fluoroethoxy | Varying solubility and reactivity due to methoxy's electron-donating effect |
1-Iodo-4-(2-fluoroethoxy)benzene | Iodine instead of bromine | Increased nucleophilicity compared to bromine |
These comparisons highlight how variations in halogen substituents and functional groups influence the chemical behavior and potential applications of similar compounds. The unique combination of bromine and fluoroethoxy in 1-Bromo-4-(2-fluoroethoxy)benzene distinguishes it from these alternatives, potentially leading to unique reactivity patterns and applications in medicinal chemistry and materials science.